4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol
Overview
Description
4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol is a fluorinated pyrimidinol derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure can significantly influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors such as 4-fluorobenzaldehyde and guanidine.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the difluoromethyl group.
Radical Reactions: Employing radical initiators to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining high purity levels. Continuous flow chemistry and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to reduce the pyrimidinol core.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and halides are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrimidinone derivatives.
Reduction Products: Reduced pyrimidinol derivatives.
Substitution Products: Various substituted pyrimidinols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Utilized in the production of advanced materials and fluorinated polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorine atoms can enhance binding affinity and selectivity towards biological targets, influencing the compound's mechanism of action. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Difluoromethyl)benzonitrile: A related compound with a benzonitrile core.
4-(Difluoromethyl)-2-fluorobenzoic acid: Another fluorinated derivative with applications in scientific research.
Uniqueness: 4-(Difluoromethyl)-6-(4-fluorophenyl)pyrimidin-2-ol stands out due to its unique combination of fluorine atoms and the pyrimidinol core, which can lead to distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.
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Properties
IUPAC Name |
6-(difluoromethyl)-4-(4-fluorophenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTNMQAROJFDSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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